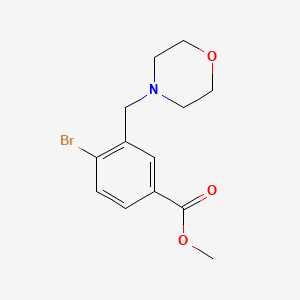
Methyl 4-bromo-3-(morpholinomethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-bromo-3-(morpholinomethyl)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromine atom at the 4-position and a morpholinomethyl group at the 3-position of the benzoate ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-3-(morpholinomethyl)benzoate typically involves a multi-step process. One common method starts with the bromination of methyl benzoate to introduce the bromine atom at the 4-position. This is followed by a nucleophilic substitution reaction where the bromine atom is replaced by a morpholinomethyl group. The reaction conditions often involve the use of a base such as sodium hydroxide and a solvent like dimethylformamide (DMF) to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-bromo-3-(morpholinomethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or other halides can be used in substitution reactions, often in the presence of a base and a suitable solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
Methyl 4-bromo-3-(morpholinomethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which Methyl 4-bromo-3-(morpholinomethyl)benzoate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the morpholinomethyl group can enhance the compound’s ability to bind to specific molecular targets, influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-bromobenzoate: This compound lacks the morpholinomethyl group and has different chemical properties and applications.
Methyl 4-(bromomethyl)benzoate: Similar to Methyl 4-bromo-3-(morpholinomethyl)benzoate but without the morpholinomethyl group, leading to different reactivity and uses.
Methyl 4-bromo-3-methylbenzoate: This compound has a methyl group instead of a morpholinomethyl group, resulting in distinct chemical behavior.
Uniqueness
This compound is unique due to the presence of both the bromine atom and the morpholinomethyl group. This combination imparts specific chemical properties and reactivity, making it valuable for certain applications that other similar compounds may not be suitable for.
Propriétés
Formule moléculaire |
C13H16BrNO3 |
|---|---|
Poids moléculaire |
314.17 g/mol |
Nom IUPAC |
methyl 4-bromo-3-(morpholin-4-ylmethyl)benzoate |
InChI |
InChI=1S/C13H16BrNO3/c1-17-13(16)10-2-3-12(14)11(8-10)9-15-4-6-18-7-5-15/h2-3,8H,4-7,9H2,1H3 |
Clé InChI |
FCZLHHYYMDTNSA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C=C1)Br)CN2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


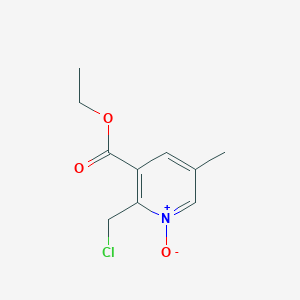
![1H,7H-[1,3]Thiazolo[4,3-d][1,2,5]triazepine](/img/structure/B13980395.png)
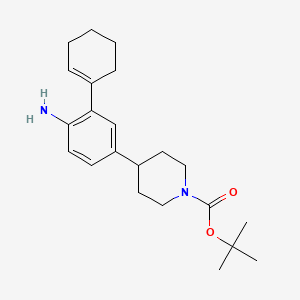
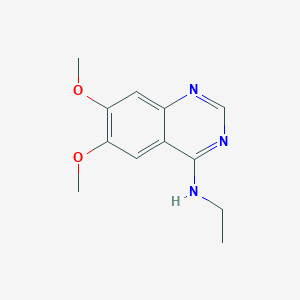
![4-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoic acid](/img/structure/B13980424.png)
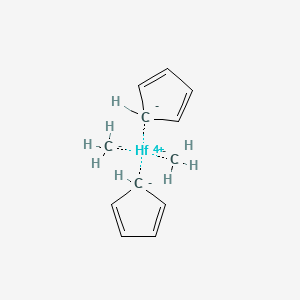
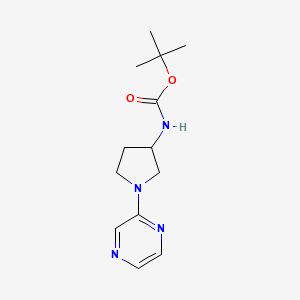

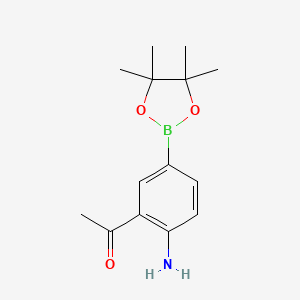
![cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylicacid](/img/structure/B13980445.png)
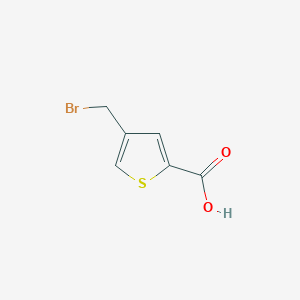
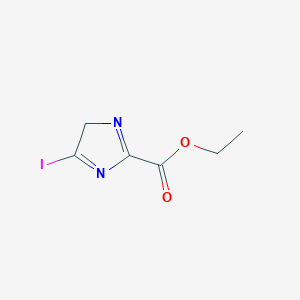

![1-Methyl-4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrazole](/img/structure/B13980462.png)
